molecular formula C22H15N3O2 B3369754 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 245106-23-4

12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B3369754
CAS No.: 245106-23-4
M. Wt: 353.4 g/mol
InChI Key: DYJPDRYQOSBRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a synthetic indolocarbazole derivative of significant interest in medicinal chemistry and oncology research. This compound is a core structural analog of potent topoisomerase I inhibitors, a class of anticancer agents that stabilize the covalent complex between topoisomerase I and DNA, leading to irreversible DNA breakage and apoptosis in tumor cells . Indolocarbazole scaffolds are extensively investigated for their potent antitumor activities. Research on related glycosylated analogs, such as NB-506, has demonstrated substantial efficacy in causing regression of human solid tumor xenografts, including lung, stomach, and colon cancers, highlighting the therapeutic potential of this chemical class . Furthermore, studies on analogs like NB-506 have shown that these compounds can retain potent antitumor efficacy against multidrug-resistant human tumor cells that express certain resistance proteins, suggesting a valuable profile for overcoming common chemotherapeutic resistance mechanisms . As such, this dimethyl derivative provides researchers with a valuable chemical tool for synthesizing novel analogs, probing structure-activity relationships, and conducting mechanistic studies to develop new anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,21-dimethyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c1-9-5-3-7-11-13-15-16(22(27)25-21(15)26)14-12-8-4-6-10(2)18(12)24-20(14)19(13)23-17(9)11/h3-8,23-24H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJPDRYQOSBRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C4C(=C5C6=CC=CC(=C6NC5=C3N2)C)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420506
Record name 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245106-23-4
Record name 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes site-selective modifications due to electron-rich aromatic regions and reactive carbonyl groups:

Electrophilic Substitution

  • Halogenation : Chlorine or bromine substitutes at positions 2 and 10 under FeCl₃ or Br₂ catalysis .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 .

Reaction Reagents/Conditions Product Yield Reference
BrominationBr₂, FeCl₃, CHCl₃, 40°C2,10-Dibromo derivative65%
ChlorinationCl₂, AlCl₃, DCM, 0°C6-Chloro-substituted analog55%

Nucleophilic Reactions

  • Etherification : Hydroxyl groups react with alkyl halides (e.g., propyl bromide) to form ethers .

  • Amination : Primary amines substitute at carbonyl positions under Mitsunobu conditions .

Oxidation and Reduction

The dione moiety and methyl groups dictate redox behavior:

  • Ketone Reduction : NaBH₄ reduces carbonyls to alcohols, though steric hindrance limits efficiency .

  • Oxidative Ring Expansion : MnO₂ oxidizes the pyrrolo ring, forming extended quinone systems .

Transformation Reagents Outcome Yield Reference
Ketone → AlcoholNaBH₄, MeOH, 0°CPartially reduced dione30%
Ring ExpansionMnO₂, AcOH, 100°CQuinone-fused carbazole40%

Biological Derivatization

Modifications enhance pharmacological properties:

  • Glycosylation : A glucose moiety is introduced at position 12 via Koenigs-Knorr reaction, improving solubility .

  • Sulfonation : SO₃/pyridine sulfonates nitrogen atoms, altering DNA-binding affinity .

Modification Method Biological Impact Reference
GlycosylationAcetylated glucose, BF₃·Et₂OEnhanced antitumor activity (IC₅₀: 1.2 μM)
SulfonationSO₃-pyridine, DMF, 50°CIncreased antiviral potency

Comparative Reactivity of Analogues

Reactivity varies with substituents:

Derivative Reactivity Trend Key Observation
1,11-Dimethyl (target compound)Moderate electrophilic substitutionSteric hindrance limits para-substitution
2,10-Dichloro variant Enhanced halogenationBromination occurs at vacant positions 6 and 12
6-Methoxy derivative Reduced oxidation potentialMethoxy group stabilizes aromatic system

Mechanistic Insights

  • Dimerization Pathway : Indole dimerization proceeds via cation radical intermediates, confirmed by ESR studies .

  • Oxidation Selectivity : Aromatic rings oxidize preferentially over aliphatic regions due to conjugation stability .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs for treating various diseases.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indolocarbazole derivatives share a common scaffold but differ in substituents, which critically influence their pharmacological profiles. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Name Substituents Key Targets IC50/EC50 Therapeutic Applications
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione 1-CH3, 11-CH3 Topo I, PKC (inferred) N/A Anticancer (preclinical)
NB-506 1-OH, 11-OH, 13-β-D-glucopyranosyl, 6-N-formylamino Topo I 0.01 µM (Topo I-mediated DNA cleavage) Solid tumors (e.g., colon, lung, gastric cancers)
BMS-251873 3-F, 9-F, 13-β-D-glucopyranosyl (6-amino) Topo I 0.1–1 µM (cytotoxicity in prostate cancer) Prostate carcinoma (xenograft models)
Compound 15 (Antiviral) 2-F, 10-F HCMV replication IC50 = 40 nM (anti-HCMV) Antiviral (HCMV)
CDK4 Inhibitor 2-Br CDK4 IC50 < 3.0 µM (cell proliferation) G1 arrest in cancer cells

Key Differences in Pharmacological Activity

  • Topoisomerase I Inhibition: NB-506 and BMS-251873 exhibit potent Topo I inhibition via DNA intercalation, with NB-506 showing cell line-selective cytotoxicity due to differential intracellular accumulation . The dimethyl derivative likely shares this mechanism but lacks glucopyranosyl groups, which enhance water solubility and bioavailability in NB-506 and BMS-251873 . Resistance to NB-506 in Pgp170/MRP-expressing cells is linked to Topo I downregulation rather than efflux pumps, a distinction from camptothecins .
  • Antiviral Activity :

    • Compound 15 (12,13-dihydro-2,10-difluoro analog) demonstrates selective inhibition of human cytomegalovirus (HCMV) without PKC inhibition, highlighting the role of fluorine substituents in antiviral targeting .
  • Kinase Inhibition :

    • The CDK4 inhibitor (2-bromo derivative) blocks Rb phosphorylation, inducing G1 arrest, whereas arcyriaflavin A (structurally related) inhibits PKC isoforms .

Pharmacokinetic and Solubility Profiles

  • Water Solubility: BMS-251873 and NB-506 incorporate β-D-glucopyranosyl moieties, significantly improving solubility (>10 mg/mL) compared to the dimethyl derivative, which lacks polar groups . The dimethyl analog’s lipophilicity may enhance blood-brain barrier penetration but limit intravenous administration .
  • Metabolism :

    • NB-506 undergoes glucuronidation and hydroxylation in vivo, with species-specific differences in clearance (e.g., mice vs. humans) .

Research Findings and Clinical Implications

  • Antitumor Efficacy: NB-506 achieved tumor regression in xenograft models (e.g., HCT 116 colon cancer) at 90 mg/m², with low cumulative toxicity (LD50 = 810 mg/m² in mice) . BMS-251873 showed curative activity in prostate cancer models, attributed to its fluorine substitutions enhancing Topo I binding .
  • Therapeutic Limitations :

    • The dimethyl derivative’s lack of clinical data contrasts with advanced analogs like NB-506, which entered Phase I trials but faced challenges due to variable tumor accumulation .

Biological Activity

12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (commonly referred to as NB-506) is a synthetic compound belonging to the indolocarbazole family. This compound has garnered attention for its potential biological activities, particularly in the field of oncology.

  • Molecular Formula : C22H15N3O2
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 245106-23-4
  • Purity : 95% .

Anticancer Activity

NB-506 has demonstrated significant anticancer properties in various preclinical studies. Notably:

  • Inhibition of Tumor Growth :
    • In murine models, NB-506 inhibited the growth of M5076 and Ehrlich solid tumors by 76% and 96%, respectively, when administered intravenously at a dose of 300 mg/m² .
    • The compound also showed effectiveness against human lung cancer (PC-13) and stomach cancer (MKN-45), leading to tumor regression at doses of 90 mg/m² .
  • Mechanism of Action :
    • The mechanism by which NB-506 exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have indicated that it affects key signaling pathways associated with cell proliferation and survival .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of NB-506 reveals a favorable safety margin:

  • The LD50 values were recorded at 990 mg/m² for single injections and 810 mg/m² for repeated doses in CDF1 mice, indicating low acute toxicity .

Case Studies

Several studies have highlighted the biological activity of NB-506:

  • Study on Antitumor Efficacy :
    • A study demonstrated that repeated injections of NB-506 resulted in a stronger antitumor effect compared to intermittent injections in mice with MKN-45 tumors .
  • Glycosylated Derivatives :
    • Recent research has focused on glycosylated analogs of indolocarbazole compounds, showing enhanced therapeutic potential against glioblastoma through various assays including MTT and flow cytometry .

Summary of Biological Activities

Activity TypeObservationsReference
Antitumor EfficacyInhibition of solid tumors by up to 96%
MechanismInduces apoptosis and cell cycle arrest
ToxicityLow acute toxicity (LD50 > 800 mg/m²)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via domino Diels–Alder reactions or multicomponent cyclization. For example, pyrrolo[3,4-c]carbazole derivatives are synthesized using microwave-assisted protocols with yields up to 87% under optimized solvent (e.g., ethanol/water mixtures) and temperature (e.g., 100–120°C) conditions . Key factors include stoichiometric ratios of reactants, solvent polarity, and reaction time. Statistical design of experiments (DoE) is recommended to minimize trial-and-error approaches .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR spectroscopy, and HRMS. For instance, 13C^{13} \text{C} NMR peaks at δ 167.3 (carbonyl) and 21.1 ppm (methyl) confirm functional groups, while HRMS (m/z 529.1512 [M + Na+^+) validates molecular weight . X-ray crystallography or computational geometry optimization (e.g., DFT) may resolve ambiguities in fused-ring systems .

Q. What are the primary challenges in isolating and purifying this compound?

  • Methodological Answer : Challenges include low solubility in common solvents (e.g., dichloromethane) and co-elution of byproducts during column chromatography. Recrystallization from ethanol/water mixtures improves purity, while HPLC with C18 columns and gradient elution (acetonitrile/water) separates isomers .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Tools like density functional theory (DFT) predict transition states and intermediates in domino reactions. For example, ICReDD’s reaction path search algorithms use quantum calculations to identify energy barriers and guide experimental parameter selection (e.g., temperature, catalyst loading), reducing development time by 40–60% . Feedback loops integrating experimental data refine computational models .

Q. What strategies resolve contradictions in reported spectral data for pyrrolo[3,4-c]carbazole derivatives?

  • Methodological Answer : Discrepancies in 1H^1 \text{H} NMR coupling constants or IR carbonyl stretches (e.g., 1734 vs. 1722 cm1^{-1}) arise from conformational flexibility or solvent effects. Deuterated solvent screening (CDCl3_3, DMSO-d6_6) and variable-temperature NMR clarify dynamic equilibria. Cross-validation with synthetic intermediates (e.g., dihydro precursors) isolates spectral contributions .

Q. How do substituent effects (e.g., methyl groups at C1/C11) modulate electronic properties and reactivity?

  • Methodological Answer : Methyl groups enhance electron density at the carbazole core, as shown by red-shifted UV-Vis spectra (λmax_{\text{max}} 320 → 340 nm). Hammett substituent constants (σm_m) predict regioselectivity in electrophilic substitution. Computational NBO analysis quantifies hyperconjugative interactions influencing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.